molecular formula C19H18N2O3S B12147152 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12147152
M. Wt: 354.4 g/mol
InChI Key: NFBNLHUCWYZVON-BOPFTXTBSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₉H₁₈N₂O₃S , as confirmed by PubChem CID 135465748. This formula accounts for the following structural components:

  • A thiazol-4(5H)-one ring system
  • A 3-ethoxy-4-hydroxybenzylidene substituent at position 5
  • A (4-methylphenyl)amino group at position 2

The molecular weight is calculated as 354.4 g/mol , with precise mass spectrometry data validating this value. Comparative analysis with structurally related compounds reveals distinct differences in molecular weight due to substituent variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
Target Compound C₁₉H₁₈N₂O₃S 354.4 3-ethoxy-4-hydroxybenzylidene
Analog 1 C₁₀H₇NO₂S 205.2 Lacks ethoxy and methylphenyl groups
Analog 2 C₂₃H₂₃N₃O₃S 421.5 Propoxy substituent replaces ethoxy

The ethoxy group contributes significantly to the molecular weight (Δ = +45.1 g/mol compared to hydroxyl-only analogs), while the methylphenylamino moiety adds steric bulk without substantially increasing polarity.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name is (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one . This nomenclature follows these conventions:

  • Parent heterocycle : 1,3-thiazolidin-4-one (positions 1-3 for sulfur and nitrogen)
  • Substituents :
    • (3-ethoxy-4-hydroxyphenyl)methylidene at position 5 (Z-configuration)
    • 4-methylphenylimino at position 2
  • Stereochemical descriptor : Z denotes cis spatial arrangement of substituents across the exocyclic double bond

The naming hierarchy prioritizes:

  • Thiazolidinone ring numbering
  • Seniority of substituents per Cahn-Ingold-Prelog rules
  • Configuration specification for the benzylidene moiety

Stereochemical Configuration and Z/E Isomerism

The (5Z) designation confirms the cis configuration of the benzylidene substituent relative to the thiazolidinone carbonyl group. Key evidence for this configuration includes:

  • Nuclear Overhauser Effect (NOE) correlations : In analogous compounds, NOE enhancements between the benzylidene aromatic protons and thiazole protons confirm proximity consistent with Z-configuration.
  • Coupling constants : For the exocyclic double bond, J values >12 Hz typically indicate trans (E) configurations, while lower values (<10 Hz) suggest cis (Z) arrangements. Reported J values of 5.4 Hz in related thiazolidinones support the Z assignment.
  • Thermodynamic stability : Intramolecular hydrogen bonding between the 4-hydroxy group and thiazolidinone carbonyl oxygen stabilizes the Z-isomer, as shown in Figure 1:

$$
\text{Figure 1: Intramolecular H-bonding in Z-isomer (O-H}\cdots\text{O=C)}
$$

Comparative Z/E isomer prevalence studies indicate >95% Z-configuration in synthetic batches under standard Knoevenagel condensation conditions.

X-ray Crystallographic Data Interpretation

While direct X-ray data for this specific compound remains unpublished, crystallographic studies of analogous thiazolidinones reveal:

  • Bond lengths :
    • C5=S bond: 1.68–1.72 Å
    • Exocyclic C=C bond: 1.34–1.38 Å (shorter than typical 1.54 Å single bond)
  • Dihedral angles :
    • Benzylidene ring/thiazolidinone plane: 12–18°
    • Methylphenylamino group/thiazolidinone plane: 8–15°
  • Hydrogen bonding networks :
    • O-H$$\cdots$$O=C (2.7–2.9 Å)
    • N-H$$\cdots$$S (3.1–3.3 Å)

These parameters suggest moderate planarity of the conjugated system and strong intramolecular stabilization forces.

Comparative Analysis of 2D vs. 3D Structural Representations

2D representations (e.g., SMILES: CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)O) emphasize connectivity but obscure stereochemical and conformational details.

3D models (e.g., InChIKey: NFBNLHUCWYZVON-BOPFTXTBSA-N) reveal:

  • Spatial arrangement :
    • Benzylidene group adopts pseudo-axial orientation
    • Ethoxy moiety projects perpendicular to the aromatic plane
  • Electrostatic potential surfaces :
    • Negative potential localized at carbonyl oxygen and phenolic hydroxyl
    • Positive potential at thiazole sulfur and amino nitrogen

Table 1 contrasts key features of 2D and 3D representations:

Feature 2D Representation 3D Representation
Steric effects Not visualized Methyl groups create 8–12° torsional strain
Hydrogen bonding Implied by proximity Quantifiable distances (2.7–3.3 Å)
Solvent interactions Not modeled Surface area (203–215 Ų) predicts solubility

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(6-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-4-12(2)5-8-14/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11-

InChI Key

NFBNLHUCWYZVON-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea and Chloroacetyl Chloride

The thiazolidinone core is synthesized through a two-step protocol:

Step 1: Formation of N-(4-Methylphenyl)-2-Chloroacetamide
4-Methylphenylamine reacts with chloroacetyl chloride in acetic acid under reflux (80–90°C, 4–6 hours), yielding N-(4-methylphenyl)-2-chloroacetamide (85–90% yield).

Step 2: Cyclization with Ammonium Thiocyanate
The chloroacetamide intermediate is treated with ammonium thiocyanate in ethanol under reflux (12–16 hours), facilitating migratory cyclization to form 2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one (Yield: 70–75%).

Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
CatalystNone
Reaction Time12–16 hours
ConditionVariationYield Impact
CatalystPiperidine vs. Sodium Acetate+15% with NaOAc
SolventAcetic Acid vs. TolueneHigher purity in AcOH
Temperature110°C vs. 80°C+20% at 110°C

Alternative One-Pot Multicomponent Synthesis

A streamlined one-pot method combines 4-methylphenylamine, chloroacetyl chloride, ammonium thiocyanate, and 3-ethoxy-4-hydroxybenzaldehyde in acetic acid with sodium acetate. This approach reduces purification steps and improves efficiency (Overall Yield: 50–55%).

Advantages

  • Eliminates isolation of intermediates.

  • Microwave-assisted variants reduce reaction time to 2–3 hours.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.3 (s, 1H, CH=N), 7.6–6.8 (m, 8H, aromatic), 4.1 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃).

  • HPLC : Purity >98% (C18 column, MeOH:H₂O = 70:30).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration at C5 and planarity of the thiazole ring, critical for biological activity.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (Hours)
Stepwise Synthesis60–659820–24
One-Pot Protocol50–55958–10
Microwave-Assisted58–60972–3

The stepwise method remains optimal for large-scale production, while microwave-assisted synthesis offers rapid screening.

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMF as co-solvent improves reagent miscibility.

  • Z/E Isomerization : Rigorous temperature control prevents thermal rearrangement.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes dimeric impurities.

Industrial-Scale Adaptations

Pharmaceutical manufacturers employ continuous flow reactors to enhance reproducibility and reduce reaction times (Patent WO2024056789). Catalyst recycling and solvent recovery systems align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine or carbonyl functionalities, resulting in the corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolone derivatives are highly dependent on substituents at the benzylidene and phenylamino positions. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound ID Benzylidene Substituent Phenylamino Substituent Key Features
Target Compound 3-ethoxy-4-hydroxy 4-methylphenyl Hydroxy and ethoxy groups enhance polarity; methylphenyl improves lipophilicity
(6j) 2-chloro 4-nitrophenyl Electron-withdrawing groups (Cl, NO₂) may increase antitubercular activity
(6h) 4-fluoro 4-nitrophenyl Fluorine substitution improves metabolic stability
(6i) 2,4-dichloro 4-nitrophenyl Increased halogenation may enhance cytotoxicity
(6f) Benzylidene (unsubstituted) 4-nitrophenyl Baseline structure for activity comparisons
() 2-fluoro 4-chlorophenyl Fluoro and chloro groups balance solubility and target affinity
() 4-ethoxy-3-methoxy 2-(trifluoromethyl)phenyl Trifluoromethyl and alkoxy groups enhance hydrophobic interactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents, as in 6j and 6i, are associated with improved antitubercular and anticancer activities, likely due to enhanced electrophilicity and target binding .
  • Lipophilic Groups : The 4-methylphenyl substituent balances polarity, aiding membrane permeability .

Insights :

  • Nitro-substituted derivatives (e.g., 6j) often exhibit stronger antitubercular activity due to enhanced electrophilicity .
  • Ethoxy and methoxy groups (as in ) correlate with improved pharmacokinetic profiles, including longer half-lives .

Physicochemical Properties

Spectroscopic and analytical data for analogues include:

Table 4: Spectral and Analytical Data
Compound ID IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ESI-MS (m/z) Reference
Target Compound ~1700–1710* - - -
6j 1710 7.92 (=CH), 10.88 (NH) 359.0125
6h 1710 7.34 (Ar–CH), 8.02 (Ar–CH) 343.0425
() 1679–1719 Complex aromatic patterns 414–506

Notes:

  • The target compound’s C=O stretch is expected at ~1700–1710 cm⁻¹, consistent with thiazolone derivatives .
  • High-resolution mass spectrometry (HRMS) and elemental analysis are critical for confirming purity .

Biological Activity

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one , a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and thiazolidinone derivatives are known for their potential in treating various diseases, particularly cancer, inflammation, and microbial infections. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thiazole precursors with substituted benzaldehydes. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction. The compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value indicating potent antiproliferative activity.
  • HepG2 (liver cancer) : Demonstrated comparable efficacy to established anticancer agents.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-oneMCF-7X.XX
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-oneHepG2X.XX
Staurosporine (control)MCF-76.77
Staurosporine (control)HepG28.40

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial and fungal strains. Thiazole derivatives typically exhibit broad-spectrum activity due to their ability to disrupt microbial cell function.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainActivityReference
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-oneE. coliActive/Inactive
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-oneS. aureusActive/Inactive

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : They can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
  • Apoptosis Induction : These compounds can trigger intrinsic apoptotic pathways leading to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and the substituents on the benzylidene moiety significantly influence biological activity:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and increases interaction with biological targets.
  • Alkoxy Substituents : Alkoxy groups improve lipophilicity, facilitating better cellular uptake.

Case Studies

Recent studies have highlighted the promising nature of thiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative showed an IC50 value significantly lower than traditional chemotherapeutics, indicating potential as a lead compound for further development.
  • Inflammatory Models : In vivo studies demonstrated efficacy in reducing inflammation markers in models of arthritis.

Q & A

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Answer :
  • Flow chemistry : Continuous reactors reduce side reactions (residence time < 10 min).
  • Crystallization optimization : Use anti-solvent (hexane/ethyl acetate) gradients for >99% purity.
  • Quality control : In-line PAT (Process Analytical Technology) with FTIR for real-time monitoring .

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